Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate
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Overview
Description
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C15H17NO6 It is known for its unique structure, which includes a benzodioxole ring, a hydrazinylidene group, and a propanedioate ester
Preparation Methods
The synthesis of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with a benzodioxole derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a hydrazone intermediate, which is then converted to the final product through a series of steps including condensation and esterification .
Chemical Reactions Analysis
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The hydrazinylidene group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides
Scientific Research Applications
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, induction of apoptosis in cancer cells, and antimicrobial effects .
Comparison with Similar Compounds
Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate can be compared with other similar compounds, such as:
N,N-Dimethylpentylone: Another synthetic cathinone with stimulant effects, similar in structure to this compound.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: A compound with a benzodioxole ring, used in various chemical and biological studies.
Properties
CAS No. |
90298-73-0 |
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Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
diethyl 2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C14H16N2O6/c1-3-19-13(17)12(14(18)20-4-2)16-15-9-5-6-10-11(7-9)22-8-21-10/h5-7,15H,3-4,8H2,1-2H3 |
InChI Key |
QZKDZOMMCXLPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origin of Product |
United States |
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